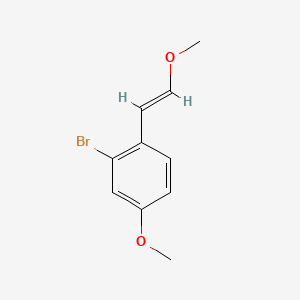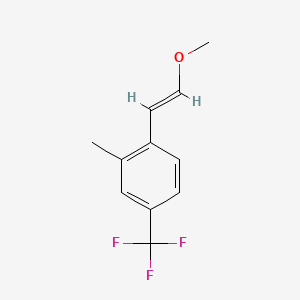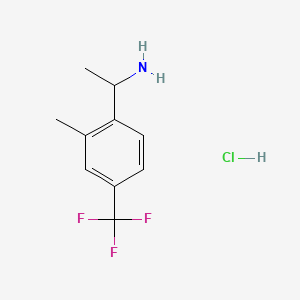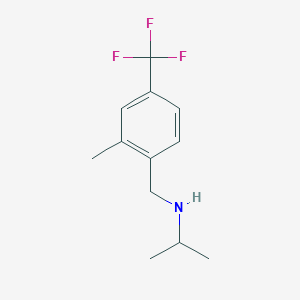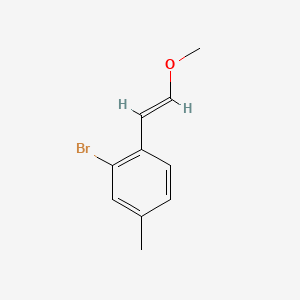
(E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring a bromine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxyvinyl group. One common method is the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol, which is then subjected to a Wittig reaction with methoxymethyltriphenylphosphonium chloride to introduce the methoxyvinyl group. The reaction conditions often involve the use of butyllithium as a base and anhydrous solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxyvinyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and dehalogenated compounds.
Scientific Research Applications
(E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxyvinyl group can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene: Similar structure but with different substitution patterns.
1-Bromo-4-[(E)-2-Methoxyvinyl]Benzene: Similar structure but lacks the methyl group.
(E)-(2-Methoxyvinyl)benzene: Lacks the bromine and methyl groups.
Uniqueness
(E)-2-Bromo-1-(2-methoxyvinyl)-4-methylbenzene is unique due to the combination of its bromine, methoxyvinyl, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-1-[(E)-2-methoxyethenyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8-3-4-9(5-6-12-2)10(11)7-8/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNYJGHNKLKFT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=COC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
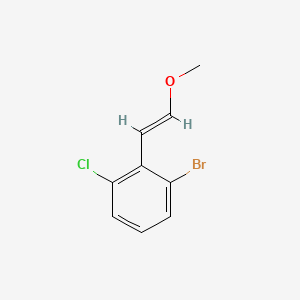
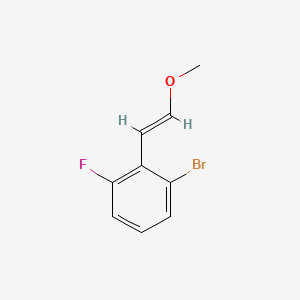
![(NE,S)-N-[(3-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267061.png)
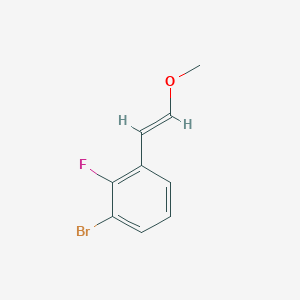

![(NE,R)-N-[(4-bromo-2-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267085.png)
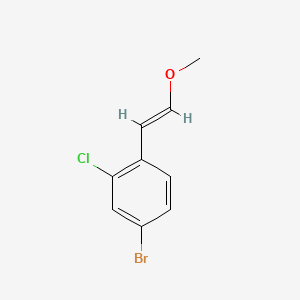
![(NE,S)-N-[(4-bromo-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267095.png)
![(NE,R)-N-[(2-bromo-4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267124.png)
![(NE,S)-N-[(2-bromo-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267129.png)
